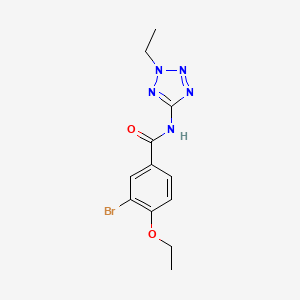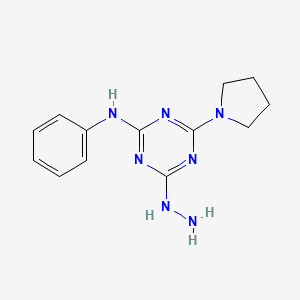![molecular formula C19H15N3O2 B5754195 N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BP-C1, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. In cancer, this compound inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins and induces cell cycle arrest and apoptosis. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme responsible for the production of beta-amyloid plaques. This reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, this compound activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, this compound improves glucose uptake and insulin sensitivity, leading to better glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its low toxicity, which makes it a safe and viable option for therapeutic applications. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of the proteasome, beta-secretase, and activation of the AMPK pathway. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in humans.
Synthesemethoden
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboximidamide with 4-biphenylcarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-8-4-5-13-21-17)22-24-19(23)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXMKXSFPTHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)